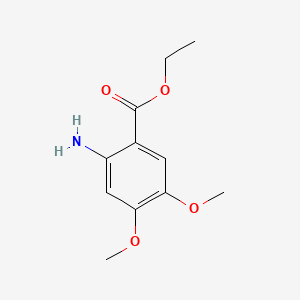

Ethyl 2-amino-4,5-dimethoxybenzoate

描述

Historical Context and Chemical Classification

Ethyl 2-amino-4,5-dimethoxybenzoate (CAS 20323-74-4) is a substituted benzoate ester first synthesized in the late 20th century as part of efforts to develop intermediates for pharmaceutical and agrochemical applications. Its structural complexity—featuring an aromatic ring with amino, methoxy, and ester functional groups—has made it a valuable precursor in heterocyclic chemistry. The compound belongs to the aromatic ester class, characterized by a benzene core modified with electron-donating groups (methoxy) and a nucleophilic amino group. Early applications focused on its role in synthesizing quinazolinone derivatives, which exhibit biological activity.

The compound gained prominence in the 2000s through its use in developing tyrosine kinase inhibitors and radiopharmaceuticals, particularly in labeling epidermal growth factor receptor (EGFR) inhibitors for cancer diagnostics. Its synthetic versatility is demonstrated in multi-step reactions involving nitration, hydrogenation, and cyclization.

Nomenclature, Identification Systems, and Registry Numbers

This compound is systematically identified through the following systems:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 20323-74-4 |

| PubChem CID | 88488 |

| EC Number | 243-732-8 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

The compound’s Beilstein Registry Number (2646663) and MDL Number (MFCD00017323) further aid in database searches. Its SMILES notation (CCOC(=O)C1=CC(=C(C=C1N)OC)OC) and InChI Key (SMICMEHDDWELMR-UHFFFAOYSA-N) provide precise structural representations for computational chemistry applications.

Synonyms and Alternative Designations

This compound is referenced under multiple aliases across literature and commercial catalogs:

| Synonym | Source |

|---|---|

| Ethyl 4,5-dimethoxyanthranilate | |

| 6-Amino-3,4-dimethoxybenzoic acid ethyl ester | |

| Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester | |

| Ethyl 6-amino-3,4-dimethoxybenzoate |

Less common designations include 2-Amino-4,5-dimethoxybenzoic acid ethyl ester and ethyl 2-amino-4,5-bis(methoxy)benzoate, reflecting regional nomenclature practices.

Structural Overview and Molecular Architecture

The molecule consists of a benzene ring substituted at positions 2, 4, and 5 (Figure 1):

- Position 2 : Primary amine (-NH₂), enabling nucleophilic reactions.

- Positions 4 and 5 : Methoxy groups (-OCH₃), conferring electron-donating effects.

- Position 1 : Ethyl ester (-COOCH₂CH₃), enhancing solubility in organic solvents.

Key Structural Features:

- Planarity : The aromatic ring and ester group adopt near-coplanar geometry, stabilized by resonance between the carbonyl and benzene π-system.

- Hydrogen Bonding : The amino group participates in intramolecular H-bonding with adjacent methoxy oxygen atoms, influencing crystallinity.

- Steric Effects : Methoxy groups at positions 4 and 5 create steric hindrance, directing electrophilic substitution to the para position relative to the amino group.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 86–88°C | |

| Boiling Point | 355.9°C (predicted) | |

| Density | 1.160 g/cm³ (predicted) | |

| pKa | 2.69 (predicted) |

The compound’s X-ray crystallography data (where available) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 14.56 Å.

属性

IUPAC Name |

ethyl 2-amino-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMICMEHDDWELMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942479 | |

| Record name | Ethyl 2-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20323-74-4 | |

| Record name | Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-dimethoxyanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020323744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-dimethoxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of 2-amino-4,5-dimethoxybenzoic acid

The most common and direct method to prepare Ethyl 2-amino-4,5-dimethoxybenzoate is via the esterification of 2-amino-4,5-dimethoxybenzoic acid with ethanol under acidic catalysis. This reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ethyl ester.

-

$$

\text{2-amino-4,5-dimethoxybenzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{this compound} + \text{water}

$$ Catalysts used: Concentrated sulfuric acid or other strong acid catalysts.

Reaction conditions: Reflux temperature (~78 °C), reaction times vary between 3 to 16 hours depending on scale and catalyst.

Yields: Typically range from 70% to 90% depending on reaction optimization and purity of starting materials.

Notes: The reaction requires careful control of temperature and acid concentration to avoid side reactions such as hydrolysis or over-esterification.

Reduction of Nitro Precursors

An alternative preparatory route involves the reduction of ethyl 2-nitro-4,5-dimethoxybenzoate to the corresponding amino compound. This method is useful when the nitro derivative is more readily available or synthesized.

Starting material: Ethyl 2-nitro-4,5-dimethoxybenzoate.

-

Catalytic hydrogenation using palladium on activated carbon (Pd/C) as the catalyst.

Hydrogen gas atmosphere at mild pressure (e.g., 15 psi).

Solvent: Ethyl acetate or ethanol.

Temperature: Room temperature (~25 °C).

Reaction time: Approximately 16 hours.

Outcome: High yield of this compound (up to 97% reported).

Procedure: The reaction mixture is filtered to remove catalyst, and the filtrate is concentrated to obtain the product as a light yellow solid.

Analytical data: Proton NMR confirms the presence of amino and methoxy groups consistent with the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors for enhanced efficiency and scalability. Key features include:

Use of high-purity starting materials to maximize yield and reduce impurities.

Optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice.

Continuous removal of water to drive esterification equilibrium toward product formation.

Integration of catalytic hydrogenation steps where nitro precursors are used.

Emphasis on minimizing by-products and waste for environmental and economic benefits.

Representative Data Table for Preparation Methods

| Preparation Method | Starting Material | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | 2-amino-4,5-dimethoxybenzoic acid | Sulfuric acid (acid catalyst) | Ethanol | Reflux (~78 °C) | 3–16 hours | 70–90 | Requires water removal for equilibrium |

| Catalytic hydrogenation (reduction) | Ethyl 2-nitro-4,5-dimethoxybenzoate | Pd/C (10% wt), H2 (15 psi) | Ethyl acetate | 25 °C | ~16 hours | Up to 97 | High selectivity, mild conditions |

| Continuous flow industrial process | Same as above or acid + ethanol | Optimized acid catalyst, continuous flow system | Ethanol or EtOAc | Controlled (varies) | Continuous | >90 | Scalable, efficient, environmentally friendly |

Research Findings and Analytical Characterization

Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic singlets for methoxy groups at δ 3.7–3.9 ppm and ethyl ester protons at δ 1.3 (triplet) and 4.2 ppm (quartet). The aromatic protons appear between δ 6.3–7.1 ppm. Amino protons typically appear as broad singlets.

Melting Point: Reported melting point is approximately 86–88 °C, consistent with high purity samples.

Mass Spectrometry: High-resolution MS confirms molecular ion peak corresponding to C11H15NO4 (molecular weight 225.24 g/mol).

Purity: Achieved through recrystallization from ethanol or ethyl acetate.

化学反应分析

Types of Reactions

Ethyl 2-amino-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group results in alcohols .

科学研究应用

Pharmaceutical Applications

Ethyl 2-amino-4,5-dimethoxybenzoate serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several medical conditions:

- Antihypertensive Drugs : It is utilized in the synthesis of compounds like Methyldopa and Clonidine, which are crucial for managing hypertension. The conversion to 2-amino-4,5-dimethoxybenzoic acid is a key step in this process .

- Antimalarial and Antileishmanial Activities : Recent studies indicate that derivatives of this compound exhibit significant antimalarial effects against Plasmodium berghei and leishmanicidal activity against Leishmania mexicana. These compounds demonstrated IC50 values comparable to established treatments like chloroquine .

- Neurotoxins and Pain Management : The compound is also involved in synthesizing neurotoxins such as Veratridine, which are used to study sodium channel properties in nerve cells. Additionally, it contributes to the development of anti-inflammatory and analgesic drugs .

Agrochemical Applications

In the agrochemical sector, this compound functions as an intermediate for various herbicides and insecticides:

- Herbicides : It plays a role in synthesizing herbicides like Butachlor and Acetochlor, which are widely used for weed control in crops .

- Insecticides : The compound is also a precursor for insecticides such as Bifenthrin and Fipronil, effective against a range of agricultural pests .

Material Science Applications

This compound has been explored for its potential use in material sciences:

- Dyes and Pigments : The compound serves as an intermediate in the production of various dyes, including azo dyes and anthraquinone dyes. It is crucial for synthesizing pigments used in textiles and coatings .

- Polymer Chemistry : Its derivatives have been investigated for use in polymer formulations due to their chemical stability and reactivity.

Case Study 1: Antimalarial Efficacy

A study evaluated several derivatives of this compound for their antimalarial activity. The results showed that specific compounds significantly reduced heme crystallization with IC50 values under 10 µM, indicating strong potential as antimalarial agents .

Case Study 2: Agrochemical Development

Research on the synthesis of herbicides using this compound highlighted its effectiveness as an intermediate in producing environmentally friendly agrochemicals that target specific weeds without harming crops .

作用机制

The mechanism of action of ethyl 6-amino-3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Findings

Functional Group Impact on Reactivity: Methoxy vs. Ethoxy Substituents: Ethyl 2-amino-4,5-dimethoxybenzoate and its methyl ester analog differ in ester group size, influencing solubility and crystallization behavior. The ethyl ester’s longer alkyl chain enhances lipophilicity, making it preferable for hydrophobic applications (e.g., radiotracer labeling) . Amino Group Reactivity: The 2-amino group in this compound participates in hydrogen bonding, stabilizing crystal structures . In contrast, 2-amino-thiophene derivatives (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) utilize the amino group for cyclocondensation reactions to form fused heterocycles .

Biological Activity: While this compound itself lacks reported bioactivity, structurally related 2-amino-pyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), highlighting the importance of halogen substituents in bioactivity .

Synthetic Versatility: this compound is synthesized via straightforward hydrogenation, whereas thiophene analogs require multistep condensation with ketones and sulfur . The methyl ester variant crystallizes into a planar structure with intramolecular hydrogen bonds, a feature absent in bulkier analogs like ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate .

生物活性

Ethyl 2-amino-4,5-dimethoxybenzoate, also known as a derivative of benzoic acid, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its antioxidant capabilities, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a benzoate structure with two methoxy groups and an amino group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. This compound has been evaluated for its antioxidant properties through various assays:

- DPPH Radical Scavenging Activity : This assay measures the ability of compounds to donate hydrogen atoms to neutralize free radicals. This compound demonstrated significant scavenging activity, indicating its potential as a natural antioxidant.

- Ferric Reducing Antioxidant Power (FRAP) : This assay assesses the reducing ability of the compound. The results indicated that this compound could effectively reduce ferric ions, further supporting its antioxidant role.

Summary of Antioxidant Assays

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Significant activity |

| Ferric Reducing Antioxidant Power | Effective reduction |

Enzyme Interactions

Recent studies have highlighted the interaction of this compound with specific enzymes. For instance:

- Inhibition of GH3 Enzymes : Research indicates that this compound may act as an inhibitor for certain GH3 enzymes that are involved in plant defense mechanisms. The kinetic parameters suggest that it competes with natural substrates, thereby influencing metabolic pathways related to salicylic acid (SA) accumulation in plants .

Case Studies and Research Findings

- Plant Defense Mechanisms : A study involving Arabidopsis thaliana showed that this compound could modulate the plant's response to pathogens by altering SA levels through GH3 enzyme inhibition. This finding suggests potential applications in agricultural biotechnology for enhancing disease resistance .

- Pharmacological Potential : Another research effort explored the compound's effects on mammalian cell lines. Preliminary results indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as an anticancer agent.

常见问题

Q. What are the recommended methods for synthesizing Ethyl 2-amino-4,5-dimethoxybenzoate with high purity?

this compound is typically synthesized via esterification of 2-amino-4,5-dimethoxybenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Purification is achieved through recrystallization in methanol or ethanol, followed by slow evaporation to yield high-purity crystals. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using melting point analysis (185–190°C) are critical steps .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, intramolecular hydrogen bonds between the amino group (N1) and ester oxygen atoms (O1, O2) lock the molecule into a planar conformation, as observed in methyl analogs (r.m.s. deviation: 0.049 Å). Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .

Q. What solvent systems are optimal for recrystallizing this compound?

Methanol and ethanol are preferred due to their moderate polarity and ability to promote slow crystal growth. For example, dissolving the compound in warm methanol followed by gradual cooling yields well-formed crystals suitable for SCXRD. Avoid highly polar solvents (e.g., water) to prevent rapid precipitation and poor crystal quality .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the planarity and stability of this compound?

The amino group (N1) forms two intramolecular hydrogen bonds with the ester oxygens (O1: 2.713 Å; O2: 2.702 Å), enforcing planarity and reducing conformational flexibility. This rigid structure enhances thermal stability (boiling point: ~358.6°C) and influences reactivity by delocalizing electron density across the aromatic ring. SCXRD data reveal helical chain packing via intermolecular N1–O1 interactions (2.947 Å) along the [0 1 0] axis .

Q. What challenges arise in refining X-ray diffraction data for this compound, and how can SHELX software address them?

Challenges include resolving hydrogen atom positions and managing thermal motion in methyl groups. Using SHELXL, hydrogen atoms are refined via a riding model (C–H = 0.95–0.98 Å), while methyl groups are allowed rotational freedom. For high-resolution data, anisotropic refinement of non-H atoms improves accuracy. SHELX’s robust algorithms handle twinning and overlapping peaks, common in planar aromatic systems .

Q. How does the substitution pattern (amino and methoxy groups) affect the compound’s reactivity in nucleophilic acyl substitution?

The electron-donating methoxy groups (C4, C5) deactivate the ester carbonyl toward nucleophiles, while the ortho-amino group (C2) introduces steric hindrance. Reactivity can be modulated by protonating the amino group (e.g., HCl), enhancing electrophilicity. Comparative studies with mthis compound show slower hydrolysis kinetics than unsubstituted benzoates due to these electronic effects .

Q. What analytical strategies are recommended for detecting trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient effectively separates impurities. LC-MS/MS provides structural identification of byproducts (e.g., unreacted carboxylic acid). For quantification, internal standards like deuterated analogs improve precision in mass spectrometry .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate data?

Literature discrepancies (e.g., 185–190°C vs. 170.7°C) may arise from polymorphic forms or purity differences. Researchers should cross-validate using differential scanning calorimetry (DSC) and SCXRD to identify polymorphs. Recrystallization under controlled conditions (e.g., solvent, cooling rate) ensures consistency .

Methodological Best Practices

Q. How can researchers optimize reaction yields for this compound synthesis?

Key parameters include:

- Catalyst choice : H₂SO₄ outperforms HCl due to stronger acid strength.

- Molar ratios : Excess ethanol (5:1) shifts equilibrium toward ester formation.

- Temperature : Reflux at 80–90°C minimizes side reactions (e.g., demethylation). Post-reaction neutralization with NaHCO₃ and vacuum distillation improve yields (>75%) .

Q. What computational tools predict the spectroscopic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR vibrational modes with >90% accuracy. Software like Gaussian or ORCA correlates computed data with experimental results, aiding assignments for complex splitting patterns in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。